molecular formula C41H69NO14 B018742 Leucomycin A13 CAS No. 78897-52-6

Leucomycin A13

Cat. No. B018742
CAS RN: 78897-52-6
M. Wt: 800 g/mol
InChI Key: CUDHGRIZNLIHBG-TYBIZVFLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Leucomycin A13 is a macrolide antibiotic and a component of the leucomycin complex originally isolated from S. kitasatoensis . It is active against B. subtilis, S. aureus, M. luteus, and E. coli with MIC values of 0.16, 0.16, 0.08 and >10 µg/ml, respectively . It binds to ribosomes with an IC 50 value of 1.2 µM in a radioligand binding assay .


Synthesis Analysis

The synthesis of Leucomycin A13 involves nitroso Diels–Alder reactions of leucomycin A7 . Despite the extensive constituent functionalities in leucomycin, the hetero cycloaddition reactions proceeded in a highly regio- and stereoselective fashion . Subsequent chemical modifications of the nitroso cycloadducts, including N–O bond reduction, were also conducted .


Molecular Structure Analysis

The molecular formula of Leucomycin A13 is C41H69NO14 . The structure is complex, with multiple functional groups and a high degree of stereochemistry .


Chemical Reactions Analysis

Leucomycin A13 undergoes nitroso Diels–Alder reactions, which are efficient methods for derivatization and functionalization of diene-containing natural products . The reactions proceed in a highly regio- and stereoselective fashion .


Physical And Chemical Properties Analysis

Leucomycin A13 has a molecular weight of 800.0 g/mol . It is a solid at room temperature .

Scientific Research Applications

Antibacterial Activity

Leucomycin A13 is a component of the leucomycin complex, which is known for its potent antibacterial activity . It has been found to be active against various bacteria, including B. subtilis , S. aureus , M. luteus , and E. coli .

Antimycoplasmal Activity

In addition to its antibacterial properties, the leucomycin complex, which includes Leucomycin A13, also exhibits antimycoplasmal activities . This makes it a potential candidate for treating infections caused by mycoplasmas.

Ribosome Binding

Leucomycin A13 has been found to bind to ribosomes, with an IC50 value of 1.2 µM in a radioligand binding assay . This property is significant as it can affect protein synthesis in bacteria, leading to their death.

Characterization of New Components and Impurities

Leucomycin A13 has been used in studies for the separation and characterization of new components and impurities in leucomycin . This research can provide guidance to pharmaceutical companies for manufacturing process improvement and impurity reduction .

Study of Degradation Products

During the production of leucomycin, degradation products can be readily produced in acidic conditions . Some of these degradation products present no antibacterial activity but present toxicity, which can cause undesirable side effects for patients . Therefore, studying these degradation products is crucial for ensuring the safety and efficacy of leucomycin.

Industrial Production Process

Fermentation by microorganisms is the primary industrial production process used at present . Leucomycin A13, as a part of the leucomycin complex, plays a significant role in this process.

Mechanism of Action

Target of Action

Leucomycin A13, a macrolide antibiotic, primarily targets ribosomes . Ribosomes are the protein synthesis machinery of the cell, translating the genetic code into functional proteins. By targeting ribosomes, Leucomycin A13 can interfere with protein synthesis, which is crucial for bacterial growth and survival .

Mode of Action

Leucomycin A13 binds to ribosomes with an IC50 value of 1.2 μM . This binding inhibits the translocation step in protein synthesis, preventing the addition of new amino acids to the growing peptide chain . This disruption of protein synthesis can lead to the death of the bacteria or inhibit their growth .

Biochemical Pathways

The primary biochemical pathway affected by Leucomycin A13 is the protein synthesis pathway . By binding to the ribosomes, Leucomycin A13 prevents the proper functioning of this pathway, leading to a decrease in protein production . This can have downstream effects on other biochemical pathways that rely on these proteins, potentially disrupting various cellular processes.

Pharmacokinetics

Like other macrolide antibiotics, it is expected to have good oral bioavailability and tissue penetration

Result of Action

The result of Leucomycin A13’s action is the inhibition of bacterial growth or the death of the bacteria . It is active against B. subtilis, S. aureus, M. luteus, and E. coli with MIC values of 0.16, 0.16, 0.08 and >10 μg/mL, respectively . By disrupting protein synthesis, Leucomycin A13 prevents the bacteria from carrying out essential cellular functions, leading to their death or inhibition of growth .

Action Environment

The action of Leucomycin A13 can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the antibiotic, with acidic conditions potentially leading to degradation . Additionally, the presence of resistant bacteria can also influence the efficacy of Leucomycin A13

Future Directions

Research on Leucomycin A13 is ongoing, with recent studies focusing on the synthesis of novel leucomycin analogs . These studies aim to improve the antibiotic properties of leucomycin and to explore its potential for other therapeutic applications .

properties

IUPAC Name

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H69NO14/c1-10-11-13-18-31(46)54-39-27(5)52-33(23-41(39,6)49)55-36-26(4)53-40(35(48)34(36)42(7)8)56-37-28(19-20-43)21-24(2)29(44)17-15-12-14-16-25(3)51-32(47)22-30(45)38(37)50-9/h12,14-15,17,20,24-30,33-40,44-45,48-49H,10-11,13,16,18-19,21-23H2,1-9H3/b14-12+,17-15+/t24-,25-,26-,27+,28+,29+,30-,33+,34-,35-,36-,37+,38+,39+,40+,41-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDHGRIZNLIHBG-TYBIZVFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OC1C(OC(CC1(C)O)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(C=CC=CCC(OC(=O)CC(C3OC)O)C)O)C)CC=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)O[C@H]1[C@@H](O[C@H](C[C@@]1(C)O)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2N(C)C)O)O[C@H]3[C@H](C[C@H]([C@H](/C=C/C=C/C[C@H](OC(=O)C[C@H]([C@@H]3OC)O)C)O)C)CC=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H69NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90474630
Record name Leucomycin A13
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

800.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Leucomycin A13

CAS RN

78897-52-6
Record name Leucomycin A13
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78897-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Leucomycin A13
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078897526
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Leucomycin A13
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEUCOMYCIN A13
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/248RTG654T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Leucomycin A13
Reactant of Route 2
Leucomycin A13
Reactant of Route 3
Leucomycin A13
Reactant of Route 4
Leucomycin A13
Reactant of Route 5
Leucomycin A13
Reactant of Route 6
Leucomycin A13

Q & A

Q1: What is the role of glucose in the production of leucomycin A₃ by Streptomyces kitasatoensis 66-14-3?

A: Research indicates that glucose acts as an inducer for the enzyme responsible for converting leucomycin A₁ to leucomycin A₃ in Streptomyces kitasatoensis 66-14-3. [] This bioconversion involves the acetylation of leucomycin A₁ at the 3-O position. While the presence of glucose in the growth medium is essential for this bioconversion, it is not required during the resting phase when de novo leucomycin synthesis is inhibited. [] Essentially, glucose exposure during growth primes the bacteria for later leucomycin A₃ production.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.